molecular formula C13H14N2O3S B1386549 Ethyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate CAS No. 380626-32-4

Ethyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate

Cat. No.: B1386549
CAS No.: 380626-32-4
M. Wt: 278.33 g/mol
InChI Key: YHJVTNQLQOBMRK-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various therapeutic applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate typically involves the condensation of ethyl 2-aminothiazole-4-carboxylate with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an ethanol solvent with a few drops of glacial acetic acid, and the mixture is refluxed for several hours to achieve the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the thiazole ring or the carboxylate group, resulting in different reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors involved in microbial and cancer cell growth, thereby inhibiting their activity.

    Pathways Involved: It may interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells. In microbial cells, it can disrupt cell wall synthesis and protein function.

Comparison with Similar Compounds

  • Ethyl 2-amino-4-phenylthiazole-5-carboxylate
  • Ethyl 2-amino-4-(2-pyridyl)thiazole-5-carboxylate
  • Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate

Comparison: Ethyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate is unique due to the presence of the methoxy group on the phenyl ring, which can enhance its lipophilicity and potentially improve its biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .

Properties

IUPAC Name

ethyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-3-18-12(16)11-10(15-13(14)19-11)8-4-6-9(17-2)7-5-8/h4-7H,3H2,1-2H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJVTNQLQOBMRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652189
Record name Ethyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380626-32-4
Record name Ethyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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